molecular formula C20H14N2O6 B13817547 2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione

2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione

Cat. No.: B13817547
M. Wt: 378.3 g/mol
InChI Key: PDEQOCMKSKPWRX-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole-1-yl group and a dimethoxyisoindole-1,3-dione moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-(2,5-dioxopyrrol-1-yl)benzaldehyde with 4,5-dimethoxyphthalic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or toluene, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, organometallic compounds.

Scientific Research Applications

2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt the normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dioxopyrrol-1-yl)phenyl acetate
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate

Uniqueness

2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique scaffold for the development of novel materials and therapeutic agents.

Properties

Molecular Formula

C20H14N2O6

Molecular Weight

378.3 g/mol

IUPAC Name

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione

InChI

InChI=1S/C20H14N2O6/c1-27-14-8-7-13-17(18(14)28-2)20(26)22(19(13)25)12-5-3-11(4-6-12)21-15(23)9-10-16(21)24/h3-10H,1-2H3

InChI Key

PDEQOCMKSKPWRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O)OC

Origin of Product

United States

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